4-(4-Carboxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid is a compound that features a piperazine ring, a benzoic acid moiety, and an ethoxycarbonyl group. Piperazine derivatives are known for their pharmacological properties and are used in various therapeutic areas .
Vorbereitungsmethoden
The synthesis of 4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid typically involves the reaction of 4-(piperazin-1-yl)benzoic acid with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then sulfonylated to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. The piperazine ring can bind to multiple receptors with high affinity, influencing various biological pathways. The carboxylic acid group can participate in hydrogen bonding, further stabilizing interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid include:
4-(Piperazin-1-yl)benzoic acid: Lacks the ethoxycarbonyl group.
4-(Ethoxycarbonyl)piperazine: Lacks the benzoic acid moiety.
Sulfonylbenzoic acids: Differ in the substituents on the benzoic acid ring.
The uniqueness of 4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid lies in its combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C14H18N2O6S |
---|---|
Molekulargewicht |
342.37 g/mol |
IUPAC-Name |
4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoic acid |
InChI |
InChI=1S/C14H18N2O6S/c1-2-22-14(19)15-7-9-16(10-8-15)23(20,21)12-5-3-11(4-6-12)13(17)18/h3-6H,2,7-10H2,1H3,(H,17,18) |
InChI-Schlüssel |
VGFFBLJFBVGPHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.